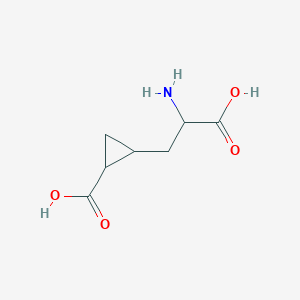

2-Amino-4,5-methanoadipate

Description

Structure

3D Structure

Properties

CAS No. |

127515-30-4 |

|---|---|

Molecular Formula |

C9H10ClN3 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-(2-amino-2-carboxyethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO4/c8-5(7(11)12)2-3-1-4(3)6(9)10/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |

InChI Key |

JDODTXLTGCRBIX-UHFFFAOYSA-N |

SMILES |

C1C(C1C(=O)O)CC(C(=O)O)N |

Canonical SMILES |

C1C(C1C(=O)O)CC(C(=O)O)N |

Synonyms |

2-amino-4,5-methanoadipate 2-amino-4,5-methanoadipate, (2R,4R,5S)-isomer 2-amino-4,5-methanoadipate, (2R,4S,5R)-isomer 2-amino-4,5-methanoadipate, (2R,4S,5S)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 4,5 Methanoadipate

Retrosynthetic Strategies for the Methanoadipate Scaffold

Retrosynthetic analysis of 2-amino-4,5-methanoadipate reveals several key disconnections that guide its synthetic planning. The core structure features a cyclopropane (B1198618) ring fused to a substituted amino acid backbone. A primary retrosynthetic approach involves disconnecting the cyclopropane ring, suggesting a cyclopropanation reaction as a crucial step in the forward synthesis. This leads back to an unsaturated amino acid precursor.

Another strategic disconnection can be made at the C-N bond of the amino group, pointing towards the introduction of the amine functionality at a later stage of the synthesis. This might involve the conversion of a suitable precursor, such as a ketone or an azide. Furthermore, the carboxyl groups present opportunities for disconnection, implying esterification or other carboxyl-activating strategies in the synthetic route.

Detailed Synthetic Pathways to 2-Amino-4,5-methanoadipate

The synthesis of 2-amino-4,5-methanoadipate and its diastereomers has been accomplished through various multi-step sequences, often relying on key transformations to construct the characteristic cyclopropane ring and install the required functional groups with stereocontrol.

Key Reaction Steps and Intermediate Functionalization

A pivotal step in many synthetic routes is the formation of the cyclopropane ring. This is frequently achieved through the reaction of a diazoacetate derivative with an olefinic precursor. beilstein-journals.orgdoi.orgresearchgate.net For instance, the synthesis of D-2-amino-4,5-methanoadipates involved the rhodium acetate (B1210297) dimer-catalyzed addition of ethyl diazoacetate to a protected D-allylglycine. researchgate.net

Another common strategy involves the cyclopropanation of α,β-unsaturated esters. beilstein-journals.org However, in some cases, this approach has proven challenging. For example, the Corey-Chaykovsky cyclopropanation of an unsaturated ester intermediate failed, necessitating a different approach involving double Boc-protection of the amine and subsequent cyclopropanation with in situ formed dimethylsulfoxonium methylide. doi.org

Functional group interconversions are also critical throughout the synthesis. These can include the selective reduction of esters or amides to aldehydes, which then serve as substrates for olefination reactions like the Horner-Wadsworth-Emmons reaction to generate the necessary alkene precursor for cyclopropanation. doi.org The protection and deprotection of amino and carboxyl groups are also essential to ensure chemoselectivity during the various reaction steps.

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the multiple chiral centers in 2-amino-4,5-methanoadipate is a significant challenge. Stereoselective synthesis is often achieved by starting with an enantiomerically pure building block, such as D-serine or a derivative of aspartic acid. beilstein-journals.orgdoi.org

Diastereoselectivity in the cyclopropanation step is a key consideration. The choice of catalyst and reaction conditions can influence the ratio of diastereomers formed. beilstein-journals.orgdoi.org For example, in the synthesis of 5-azaspiro[2.3]hexane derivatives, the rhodium-catalyzed cyclopropanation of a terminal double bond with ethyl diazoacetate preferentially afforded the trans cyclopropane products. beilstein-journals.org

In some instances, a mixture of diastereomers is produced, which then requires separation by chromatographic techniques. doi.orgresearchgate.net Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases has been successfully employed for the resolution of racemic mixtures of related cyclopropane-containing amino acids. researchgate.net

Catalytic Methods in Cyclopropane Ring Formation

The formation of the cyclopropane ring is a cornerstone of the synthesis of 2-amino-4,5-methanoadipate and its analogs. Catalytic methods, particularly those employing transition metals, have proven to be highly effective for this transformation.

Rhodium(II) acetate dimer (Rh₂(OAc)₄) is a widely used and efficient catalyst for the cyclopropanation of olefins with diazoacetates. beilstein-journals.orgdoi.orgresearchgate.netresearchgate.net This catalyst facilitates the transfer of a carbene from the diazo compound to the double bond, leading to the formation of the cyclopropane ring. The reaction conditions, such as the solvent and the rate of addition of the diazoacetate, can be optimized to improve the yield and diastereoselectivity of the cyclopropanation. beilstein-journals.org

Other catalytic systems have also been explored for cyclopropanation reactions in the synthesis of related compounds. These include copper-catalyzed reactions and methods involving other transition metal complexes. organic-chemistry.org The choice of catalyst can be crucial for achieving high stereocontrol, particularly in asymmetric syntheses where chiral ligands are employed to induce enantioselectivity. acs.org

Design and Synthesis of 2-Amino-4,5-methanoadipate Analogues

The rigid framework of 2-amino-4,5-methanoadipate makes it an excellent template for the design and synthesis of novel glutamate (B1630785) receptor ligands. By systematically modifying its structure, researchers can explore the structure-activity relationships (SAR) and develop analogs with enhanced potency and selectivity for specific receptor subtypes.

Modifications for Modulating Receptor Interactions

Modifications to the 2-amino-4,5-methanoadipate scaffold have been explored to fine-tune its interactions with glutamate receptors. These modifications often involve altering the substitution pattern on the cyclopropane ring or the amino acid backbone.

For example, the synthesis of 4-methyl analogs has been reported, starting from N-(tert-butoxycarbonyl)aspartic acid benzyl (B1604629) ester. doi.org The introduction of a methyl group provides an additional point of interaction that can influence receptor binding and selectivity.

Furthermore, the synthesis of conformationally restricted 2-aminoadipic acid analogs and carboxycyclopropyl glycines has been undertaken to create selective agonists for metabotropic glutamate 2 (mGlu2) receptors. doi.org These analogs, which also feature a cyclopropane ring as a conformational restrictor, have shown varying degrees of potency and selectivity for different mGlu receptor subtypes.

The design of these analogs is often guided by molecular modeling studies, which can predict how different structural modifications will affect the binding of the ligand to the receptor. nih.gov This integrated approach of design, synthesis, and pharmacological evaluation is crucial for the development of novel and selective glutamate receptor modulators.

Isotopic Labeling for Radioligand Development (e.g., [3H]glutamate analogues)

The development of radiolabeled ligands is a cornerstone of neuropharmacology, enabling the direct study of receptor binding, distribution, and kinetics. For glutamate receptors, conformationally restricted analogues such as derivatives of 2-Amino-4,5-methanoadipate are often labeled with tritium (B154650) ([³H]) to serve as powerful research tools. google.com These tritiated compounds are invaluable for establishing radioligand binding assays and for autoradiographic studies to map the distribution of specific receptor subtypes, like the group II metabotropic glutamate receptors (mGluRs), within the brain. google.com

A prominent example is the synthesis of [³H]DCG-IV ((2S,2′R,3′R)-2-(2′,3′-dicarboxycyclopropyl)glycine), a potent group II mGluR agonist. researchgate.netnih.gov The synthesis allows for the introduction of tritium into the molecule, creating a high-affinity radioligand essential for characterizing mGlu₂ receptors. google.comnih.gov The process can be designed to introduce the tritium atom at a specific position, such as the 1'-position of the cyclopropyl (B3062369) ring. google.com This specificity is crucial for ensuring that the label does not interfere with the ligand-receptor interaction. The resulting radioligand, [³H]DCG-IV, is used in binding assays to determine the affinity of other, unlabeled compounds by measuring their ability to displace it from the receptor. nih.gov

Another key radioligand in this class is [³H]LY341495, a widely used antagonist for group II mGluRs. nih.gov The availability of both agonist ([³H]DCG-IV) and antagonist ([³H]LY341495) radioligands allows for a more comprehensive pharmacological characterization of the receptors. nih.gov For instance, allosteric modulators can be studied for their ability to affect the binding of either the agonist or the antagonist, providing deeper insights into their mechanism of action. nih.gov While the direct tritiation of 2-Amino-4,5-methanoadipate is not as commonly cited, the established methods for structurally similar bicyclic and cyclopropyl-containing glutamate analogues provide a clear blueprint for its potential radiolabeling. google.comopenmedscience.com

| Radioligand | Target Receptor(s) | Type | Application |

| [³H]DCG-IV | Group II mGluRs (mGlu₂, mGlu₃) | Agonist | Receptor binding assays, affinity determination of new compounds, autoradiography. google.comnih.gov |

| [³H]LY341495 | Group II mGluRs (mGlu₂, mGlu₃) | Antagonist | Characterizing antagonist binding sites, studying allosteric modulation. nih.gov |

| [³H]PSB-603 | A₂B Adenosine Receptor | Antagonist | Saturation and competition binding assays to determine receptor density (Bmax) and affinity (KD). universiteitleiden.nl |

| L-[³H]-Glutamate | System xc⁻, iGluRs, mGluRs | Agonist | Neurotransmitter uptake and transport assays. nih.gov |

Advanced Analytical Characterization Techniques for Structural Elucidation

The definitive determination of the complex three-dimensional structure of 2-Amino-4,5-methanoadipate and its derivatives is critical for understanding their interaction with specific glutamate receptor subtypes. A suite of advanced analytical techniques is employed to elucidate the precise atomic connectivity and stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining molecular structure in solution. rsc.org One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and number of different hydrogen and carbon atoms. openmedscience.combeilstein-journals.org For complex, conformationally constrained molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for establishing proton-proton and proton-carbon connectivities, respectively. rsc.org Conformational analysis often relies on pH vs J-coupling correlation experiments and Nuclear Overhauser Effect (NOE) measurements to deduce torsion angles and the spatial proximity of atoms, which define the molecule's preferred shape in aqueous solution. rsc.orgacs.org

Mass Spectrometry (MS) provides highly accurate molecular weight and elemental composition data, typically through high-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI). nih.govresearchgate.net Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions. researchgate.net This fragmentation pattern serves as a fingerprint that helps to confirm the molecular structure and sequence in peptide-like molecules. researchgate.netresearchgate.net

X-ray Crystallography offers unambiguous, high-resolution structural information by determining the precise spatial arrangement of atoms in a single crystal. pnas.orgnih.gov This technique is considered the gold standard for structural elucidation, as it provides definitive proof of a molecule's three-dimensional structure, including absolute stereochemistry. nih.gov Crystal structures of glutamate receptors complexed with ligands have been instrumental in visualizing the exact binding modes and understanding the structural basis for agonist-induced receptor activation or antagonist-mediated inhibition. pnas.orgmdpi.com

Chiral Chromatography , often using High-Performance Liquid Chromatography (HPLC), is essential for separating stereoisomers (enantiomers and diastereomers). acs.org Since the biological activity of chiral molecules like amino acid analogues can be highly dependent on a single stereoisomer, this technique is crucial for both analytical characterization and for the preparative isolation of the desired isomer, ensuring enantiomeric purity. acs.org

| Analytical Technique | Information Provided | Application Example |

| NMR Spectroscopy (1D & 2D) | Atomic connectivity, chemical environment, molecular conformation in solution, stereochemistry. rsc.orgacs.org | Assigning ¹H and ¹³C chemical shifts and determining backbone torsion angles of glutamate analogues. rsc.org |

| Mass Spectrometry (HRMS, MS/MS) | Accurate molecular weight, elemental composition, structural fragmentation patterns. nih.govresearchgate.net | Confirming the mass of synthesized compounds and identifying key structural motifs through fragmentation. beilstein-journals.org |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid state. pnas.orgnih.gov | Determining the structure of a metabotropic glutamate receptor ligand-binding core complexed with an antagonist. pnas.org |

| Chiral HPLC | Separation and quantification of stereoisomers (enantiomers/diastereomers). acs.org | Resolving enantiomers of amino acids after derivatization to confirm stereochemical configuration. acs.org |

Molecular Mechanisms of Action and Target Interaction Profiles

Classification and Subunit Composition of Ionotropic Glutamate (B1630785) Receptors

Ionotropic glutamate receptors are tetrameric structures, comprising four subunits that form a central ion channel pore. aopwiki.org Receptor heterogeneity within each class is generated by the assembly of different subunits. rndsystems.com Each subunit features a modular design, including an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD), and an intracellular C-terminal domain (CTD). mdpi.comrndsystems.com The three major classes are N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors, and kainate (KA) receptors. aopwiki.org

N-methyl-D-aspartate receptors (NMDARs) are fundamental to synaptic plasticity, learning, and memory. researchgate.netshsu.edu Functional NMDARs are heterotetramers, typically composed of two obligatory GluN1 subunits and two GluN2 subunits (of which there are four types: GluN2A, GluN2B, GluN2C, and GluN2D). mdpi.comnih.govsigmaaldrich.com There is also a related family of GluN3 (A and B) subunits that can co-assemble and generally have an inhibitory effect on receptor activity. researchgate.netsigmaaldrich.com

A unique feature of NMDARs is their requirement for the binding of two different agonists for activation: glutamate binds to the GluN2 subunit, while a co-agonist, either glycine (B1666218) or D-serine, must bind to the GluN1 subunit. mdpi.comresearchgate.netnih.gov Another distinguishing characteristic is their voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potentials. researchgate.net Upon depolarization, the Mg²⁺ block is relieved, allowing the influx of cations, including a significant amount of Ca²⁺, which is crucial for initiating intracellular signaling cascades. researchgate.netnih.gov

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system. drugbank.comunimi.it These receptors are tetramers formed by the homo- or heteromeric assembly of four distinct subunits: GluA1, GluA2, GluA3, and GluA4. drugbank.comnih.gov The specific subunit composition of the AMPAR tetramer dictates its functional properties, such as ion permeability and gating kinetics. drugbank.com For instance, the presence of an edited GluA2 subunit renders the channel impermeable to Ca²⁺. Current time information in Bangalore, IN. AMPARs are widely expressed throughout the brain, with high concentrations in regions like the hippocampus and cerebral cortex. nih.gov

Kainate receptors (KARs) constitute the third family of iGluRs. aopwiki.orgacs.org They are assembled from a pool of five subunit types: GluK1, GluK2, and GluK3, which can form functional receptors on their own, and GluK4 and GluK5, which must co-assemble with one of the GluK1-3 subunits to form a functional channel. acs.orgnih.govrsc.org KARs are involved in both postsynaptic excitatory neurotransmission and presynaptic modulation of neurotransmitter release, affecting both excitatory (glutamate) and inhibitory (GABA) synapses. acs.orgdoi.org Compared to AMPARs, postsynaptic potentials generated by KARs typically have slower rise and decay times.

| Receptor Type | Subunits | Key Agonists | Primary Function |

| NMDAR | GluN1, GluN2(A-D), GluN3(A-B) | Glutamate, Glycine/D-Serine | Synaptic plasticity, learning, memory |

| AMPAR | GluA1, GluA2, GluA3, GluA4 | Glutamate, AMPA | Fast excitatory synaptic transmission |

| KAR | GluK1, GluK2, GluK3, GluK4, GluK5 | Glutamate, Kainate | Synaptic modulation, excitatory transmission |

2-Amino-4,5-methanoadipate as a Selective NMDA Receptor Antagonist

Conformationally restricted analogues of glutamate, such as 2-Amino-4,5-methanoadipate, are valuable tools for studying the specific roles of glutamate receptor subtypes. drugbank.com This compound is a derivative of 2-aminoadipic acid, where a cyclopropane (B1198618) ring constrains the carbon skeleton. researchgate.net Research into the diastereoisomers of D-2-amino-4,5-methanoadipate has revealed specific interactions with the NMDA receptor. nih.govwikipedia.org While three of the synthesized diastereomers act as agonists, one specific isomer, (2R,4R,5R)-2-amino-4,5-methanoadipate, was identified as an antagonist at the NMDA receptor site. nih.govwikipedia.org

The antagonistic action of (2R,4R,5R)-2-amino-4,5-methanoadipate at the NMDA receptor is characterized as competitive. Current time information in Bangalore, IN.nih.govwikipedia.org Competitive antagonists are chemicals that directly compete with an agonist for the same binding site on a receptor. In the case of the NMDA receptor, competitive antagonists block the binding of the neurotransmitter glutamate to its recognition site on the GluN2 subunit. mdpi.com

The mechanism was investigated using in vitro receptor binding assays with radiolabeled L-[³H]glutamate. nih.govwikipedia.org By binding to the glutamate site, the antagonist prevents the agonist-induced conformational change in the receptor that is necessary to open the ion channel. mdpi.com This blockade is reversible and can be overcome by increasing the concentration of the agonist (glutamate). This mode of action is similar to other well-characterized competitive NMDA antagonists like D-2-amino-5-phosphonopentanoate (D-AP5). nih.govrndsystems.com Structural analyses of the ligand-binding domain (LBD) have shown that while agonists promote a "closed" clamshell conformation of the LBD to gate the channel open, competitive antagonists bind in a way that stabilizes a more "open" conformation, preventing channel activation. mdpi.com

The binding site for 2-Amino-4,5-methanoadipate and other competitive antagonists is the glutamate recognition site located on the ligand-binding domain (LBD) of the GluN2 subunits. mdpi.comnih.govwikipedia.org The NMDA receptor requires the binding of glutamate to the GluN2 subunits and the co-agonist glycine to the GluN1 subunits to become fully active. sigmaaldrich.com Competitive antagonists specifically target the glutamate binding site, leaving the glycine binding site on the GluN1 subunit unaffected.

The LBD itself is formed from two polypeptide segments, S1 and S2. nih.gov The binding of glutamate into the cleft between these two lobes causes the "clamshell" to close, which pulls on the linkers connected to the transmembrane domain, ultimately opening the ion channel pore. mdpi.com The antagonist (2R,4R,5R)-2-amino-4,5-methanoadipate occupies this same cleft, but due to its specific chemical structure, it does not induce the full closure of the LBD required for channel gating, thereby inhibiting receptor function. mdpi.comnih.govwikipedia.org The selectivity of such compounds for the NMDA receptor over AMPA and kainate receptors was confirmed through binding assays using radiolabeled kainate and AMPA. nih.govwikipedia.org

| Property | Description |

| Compound | (2R,4R,5R)-2-amino-4,5-methanoadipate |

| Target Receptor | N-methyl-D-aspartate (NMDA) Receptor |

| Mechanism of Action | Competitive Antagonism |

| Binding Site | Glutamate binding site on the GluN2 subunit |

| Effect | Inhibits glutamate-induced receptor activation and ion channel opening |

Computational Approaches to Ligand-Receptor Dynamics

Computational methods are essential for understanding the complex interactions between a ligand, such as 2-Amino-4,5-methanoadipate, and its biological receptor at an atomic level. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. The primary goal is to predict the binding mode and affinity of a ligand within the active site of a target protein. This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.

For 2-Amino-4,5-methanoadipate, molecular docking studies would be instrumental in identifying the key amino acid residues within its target receptor, likely a subtype of glutamate receptor, that are crucial for binding. The analysis would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions, providing a static snapshot of the most probable binding pose. Such studies are foundational for structure-based drug design.

Without specific studies on 2-Amino-4,5-methanoadipate, no concrete data on its binding energy (kcal/mol) or specific interacting residues can be provided.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following the prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. This allows researchers to observe the flexibility of the protein and the ligand and to assess the stability of their interactions.

An MD simulation of a 2-Amino-4,5-methanoadipate-receptor complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be calculated to evaluate the stability of the complex. Lower, stable RMSD values typically indicate a stable binding complex.

No specific MD simulation data for 2-Amino-4,5-methanoadipate is available in the reviewed literature to present in a data table.

Free Energy Perturbation Simulations for Affinities and Selectivities

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a common receptor. FEP simulations are based on statistical mechanics and involve creating a non-physical, or "alchemical," pathway to computationally "mutate" one ligand into another while it is bound to the receptor and also when it is free in solution. The difference in the free energy change between these two transformations corresponds to the relative binding free energy (ΔΔG).

Applying FEP to derivatives of 2-Amino-4,5-methanoadipate could accurately predict how small chemical modifications would affect binding affinity and selectivity for different glutamate receptor subtypes. This method is computationally expensive but is considered one of the most accurate for predicting binding affinities, making it invaluable for lead optimization in drug discovery.

As no FEP studies concerning 2-Amino-4,5-methanoadipate have been published, no quantitative data on relative binding free energies can be reported.

Pharmacological Characterization and Receptor Selectivity

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental in quantifying the interaction between a ligand and its receptor. nih.govresearchgate.netsci-hub.se These assays have been employed to determine the affinity of 2-Amino-4,5-methanoadipate for the NMDA receptor.

Competitive binding assays are used to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its binding site. researchgate.netuah.es For 2-Amino-4,5-methanoadipate, in vitro receptor binding studies have utilized L-[3H]glutamate as the radioligand to assess affinity for the NMDA receptor. researchgate.net The inhibition of L-[3H]glutamate binding provides a measure of the compound's ability to compete for the glutamate (B1630785) recognition site on the NMDA receptor complex. nih.gov

Furthermore, the modulation of [3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) binding has been used as a functional assay. researchgate.net Since TCP is a non-competitive antagonist that binds within the ion channel of the NMDA receptor, changes in its binding can indicate whether a compound acts as an agonist or antagonist. umich.edu Agonist binding to the NMDA receptor is known to increase the binding of [3H]TCP, while competitive antagonists decrease it. umich.edu The evaluation of 2-Amino-4,5-methanoadipate analogues in this assay provides insights into their functional activity at the NMDA receptor. researchgate.net

To assess selectivity, these analogues were also tested in [3H]kainate and [3H]AMPA binding assays, which target other non-NMDA glutamate receptors. researchgate.net

| Compound | Radioligand | Assay Type | Observed Effect |

|---|---|---|---|

| D-2-amino-4,5-methano-adipate analogues | L-[3H]glutamate | Competitive Binding | Provided affinity data for the NMDA receptor. researchgate.net |

| D-2-amino-4,5-methano-adipate analogues | [3H]TCP | Functional Assay (Modulation of Binding) | Evaluated functional activity at the NMDA receptor. researchgate.net |

| D-2-amino-4,5-methano-adipate analogues | [3H]kainate | Selectivity Assay | Assessed binding to non-NMDA glutamate receptors. researchgate.net |

| D-2-amino-4,5-methano-adipate analogues | [3H]AMPA | Selectivity Assay | Assessed binding to non-NMDA glutamate receptors. researchgate.net |

Saturation binding experiments are performed to determine the total number of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium. nih.govresearchgate.netumich.edu In these assays, varying concentrations of a radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. sci-hub.seuah.es

While specific Bmax and Kd values for 2-Amino-4,5-methanoadipate are not detailed in the provided search results, the principles of these analyses are well-established. For instance, studies on the NMDA receptor using L-[3H]-glutamate have determined a Kd of 120 nM and a Bmax of 11.4 pmol/mg protein in rat cortical postsynaptic densities. nih.gov Such analyses would be critical to fully characterize the binding of 2-Amino-4,5-methanoadipate to its target receptor.

| Parameter | Description | Significance |

|---|---|---|

| Bmax (Maximum Receptor Density) | The total number of binding sites in a given tissue or cell preparation. nih.govresearchgate.net | Provides a measure of receptor expression levels. |

| Kd (Dissociation Constant) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. nih.govresearchgate.net | Indicates the affinity of the ligand for the receptor; a lower Kd signifies higher affinity. |

Kinetic binding studies measure the rate at which a ligand binds to its receptor (association rate, kon) and the rate at which it dissociates (dissociation rate, koff). universiteitleiden.nlnih.govbmglabtech.com These parameters provide a more dynamic understanding of the drug-receptor interaction than equilibrium-based assays alone. The ratio of koff to kon can also be used to calculate the dissociation constant (Kd). universiteitleiden.nl

The effect of NMDA receptor agonists on the binding of channel blockers like [3H]TCP has been shown to result from an increase in the association rate of the radioligand. umich.edu Conversely, antagonists can block the dissociation of pre-bound [3H]TCP. umich.edu While specific kinetic data for 2-Amino-4,5-methanoadipate are not available in the provided results, such studies would be essential to fully understand its mechanism of action at the NMDA receptor.

Electrophysiological and Functional Readouts

Electrophysiological techniques provide a direct measure of the functional consequences of a compound's interaction with a receptor, such as changes in neuronal excitability and ion channel activity. nih.govnih.gov

The functional activity of NMDA receptor antagonists is often assessed by their ability to reduce NMDA-induced depolarizations in neuronal preparations, such as cortical neurons. rndsystems.comtocris.com For example, the well-characterized NMDA antagonist D-AP5 has been shown to reduce NMDA-induced depolarizations in vitro. rndsystems.comtocris.com Studies on 2-Amino-4,5-methanoadipate would involve similar in vitro electrophysiological preparations to determine its effect on NMDA-mediated neuronal excitation. The antagonism of NMDA responses in preparations like the rat cortical slice can be used to determine the nature of the interaction (e.g., competitive) and the antagonist's potency (pA2 value). nih.gov

As mentioned previously, the modulation of [3H]TCP binding serves as a functional assay for the NMDA receptor ion channel. researchgate.net The binding of [3H]TCP is dependent on the activation state of the receptor, providing an indirect measure of ion channel activity. umich.edu An increase in [3H]TCP binding in the presence of an NMDA receptor agonist reflects the opening of the ion channel, while a decrease by a competitive antagonist indicates inhibition of receptor activation. umich.edu The evaluation of 2-Amino-4,5-methanoadipate in this assay format helps to functionally classify it as an agonist, antagonist, or modulator of the NMDA receptor-channel complex. researchgate.net

Calcium Flux Assays for Receptor Activation and Inhibition

Calcium flux assays are a fundamental tool for characterizing the activity of compounds at ionotropic glutamate receptors like the NMDA receptor. These assays measure the influx of calcium ions (Ca²⁺) into the cell upon receptor activation. bmglabtech.comabcam.com The principle behind these assays is the use of fluorescent dyes that are sensitive to calcium concentrations. bmglabtech.comnih.gov Dyes such as Fura-2, Fluo-3, and Fluo-4 exhibit a change in their fluorescent properties upon binding to Ca²⁺, allowing for the real-time measurement of intracellular calcium levels. bmglabtech.comnih.gov

When an agonist binds to and activates the NMDA receptor, the ion channel opens, leading to an influx of Ca²⁺ and a subsequent increase in fluorescence. bmglabtech.comnih.gov Conversely, an antagonist will block this activation and prevent the calcium influx, resulting in no change or a reduction in the fluorescent signal. These assays can be performed in a high-throughput format using kinetic fluorescence plate readers, enabling the screening and characterization of numerous compounds. nih.govmoleculardevices.com For NMDA receptors, which are ligand-gated ion channels, the measurement of Ca²⁺ influx provides a direct indication of receptor activation or inhibition. bmglabtech.comgjpb.de The data generated from these assays, typically in the form of concentration-response curves, allows for the determination of a compound's potency (EC₅₀ for agonists or IC₅₀ for antagonists).

Subunit Selectivity Profiling and Allosteric Modulation

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. gjpb.de There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific combination of these subunits within a receptor determines its pharmacological and physiological properties. gjpb.denih.gov

Research has shown that various compounds exhibit different affinities for NMDA receptors depending on their GluN2 subunit composition. nih.gov For instance, studies have identified compounds that show preferential antagonism for receptors containing specific GluN2 subunits. The compound PPDA, for example, has a slightly higher affinity for NR2C- or NR2D-containing receptors compared to those with NR2A or NR2B. nih.gov Other compounds, such as UBP141 and UBP145, demonstrate a notable selectivity for NR2D-containing receptors over those with NR2A or NR2B. nih.gov This subunit selectivity is a critical aspect of drug development, as the distinct anatomical and developmental expression patterns of the GluN2 subunits mean that subunit-selective compounds could have more targeted therapeutic effects. nih.gov The differential potency of agonists has also been observed, with many compounds showing higher potency at the NR2D subunit. nih.gov

Table 1: Example of NMDAR Subunit Selectivity for Antagonists

| Compound | NR2A (Ki, µM) | NR2B (Ki, µM) | NR2C (Ki, µM) | NR2D (Ki, µM) | Selectivity Profile |

|---|---|---|---|---|---|

| PPDA | ~5 | ~5 | ~1-2.5 | ~1-2.5 | NR2C/D > NR2A/B |

| UBP141 | ~20 | ~20 | ~5 | ~2 | NR2D > NR2C > NR2A/B |

| UBP145 | ~25 | ~25 | ~5 | ~3 | NR2D > NR2C > NR2A/B |

Note: Ki values are approximate and gathered from various sources for illustrative purposes. Actual values may vary between studies.

In addition to NMDA receptors, glutamate also activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govucl.ac.uk It is therefore crucial to assess the selectivity of a compound like 2-Amino-4,5-methanoadipate to ensure it does not produce off-target effects by interacting with these other ionotropic glutamate receptors. AMPA and kainate receptors share some structural homology but are distinct from NMDA receptors. mcgill.ca Selective antagonists for AMPA and kainate receptors, such as GYKI 53655 for AMPA receptors, have been developed and are used to pharmacologically isolate receptor subtypes. nih.gov The selectivity of a compound is determined by comparing its activity at NMDA receptors to its activity at AMPA and kainate receptors. A highly selective NMDA receptor antagonist will show potent inhibition of NMDA receptor-mediated responses while having little to no effect on currents mediated by AMPA or kainate receptors. mcgill.canih.gov

Table 2: General Pharmacological Profile of Ionotropic Glutamate Receptor Antagonists

| Receptor Type | Selective Agonist | Selective Antagonist Example | Ion Channel Properties |

|---|---|---|---|

| NMDA | NMDA | D-AP5 | Voltage-dependent Mg²⁺ block, high Ca²⁺ permeability |

| AMPA | AMPA | GYKI 53655 | Fast kinetics, low Ca²⁺ permeability (if GluA2-containing) |

| Kainate | Kainate | UBP 310 | Modulatory role, pre- and postsynaptic |

The activity of NMDA receptors is regulated by several allosteric modulatory sites, which are distinct from the glutamate binding site. nih.gov The glycine (B1666218) co-agonist site is one of the most well-characterized. For the NMDA receptor channel to open, both glutamate and a co-agonist, typically glycine or D-serine, must bind to the receptor. mdpi.com Compounds that act at this site can be competitive antagonists, blocking the binding of glycine, or partial agonists. nih.gov

Another important modulatory site is the polyamine site. embopress.org Polyamines are endogenous molecules that can either enhance or inhibit NMDA receptor activity, depending on the subunit composition. embopress.org They can potentiate the activity of GluN2B-containing receptors. embopress.org Furthermore, the N-terminal domains (NTDs) of the subunits contain binding sites for allosteric inhibitors like ifenprodil, which is selective for GluN2B-containing receptors, and zinc (Zn²⁺), which preferentially inhibits GluN2A-containing receptors. gjpb.denih.gov Characterizing the interaction of a compound with these various modulatory sites is essential for a complete understanding of its pharmacological profile and potential mechanism of action. frontiersin.orgnih.gov

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies

Impact of Cyclopropyl (B3062369) Ring Stereochemistry and Conformation on Receptor Interactions

The presence of a cyclopropyl ring in 2-Amino-4,5-methanoadipate introduces a significant level of conformational constraint. This rigidity is a key factor in determining how the molecule fits into the binding pocket of a receptor. The stereochemistry of the cyclopropyl ring, in particular, has been shown to be a critical determinant of biological activity.

Research on the diastereoisomers of D-2-amino-4,5-methano-adipate has demonstrated that the spatial arrangement of the substituents on the cyclopropyl ring dictates the nature and potency of the compound's effect at the N-methyl-D-aspartate (NMDA) receptor. researchgate.netresearchgate.net Of the four diastereoisomers synthesized and tested, three displayed agonist properties at the NMDA receptor site, while the fourth acted as an atypical antagonist. researchgate.net This divergence in activity underscores the importance of the cyclopropyl ring's stereochemistry in orienting the key functional groups for effective receptor interaction.

The constrained nature of the cyclopropyl group helps to lock the molecule into a specific conformation, which can be either favorable or unfavorable for binding to a particular receptor. This restriction of rotational freedom can lead to a higher affinity for the target receptor compared to more flexible molecules, as less entropy is lost upon binding.

Role of Core Functional Groups (Amino, Carboxylate) in Ligand Recognition

The 2-amino and 4,5-dicarboxylate groups are the primary pharmacophoric elements of 2-Amino-4,5-methanoadipate, responsible for its recognition by and interaction with target receptors. These charged groups are crucial for forming ionic bonds and hydrogen bonds with complementary amino acid residues within the receptor's binding site.

Studies on related glutamic acid analogues have consistently shown that the presence and relative orientation of these acidic and basic moieties are essential for binding to glutamate (B1630785) receptors. capes.gov.brnih.gov Any modification or masking of these groups generally leads to a significant loss of activity, highlighting their indispensable role in ligand recognition.

Stereochemical Determinants of Biological Activity (e.g., (R)-isomer potency)

Stereochemistry is a paramount factor in the biological activity of 2-Amino-4,5-methanoadipate. The spatial arrangement of atoms around the chiral centers dictates the molecule's shape and, consequently, its ability to bind to a specific receptor.

In many biologically active molecules, one enantiomer is significantly more potent than the other. For instance, studies on other amino acid derivatives have shown that the (R)-isomer can be substantially more active than the (S)-isomer. nih.gov In the case of D-2-amino-4,5-methano-adipates, the biological activity at the NMDA receptor was assessed for the four diastereoisomers with a (2R) configuration. researchgate.netresearchgate.net The differing activities observed between these diastereomers, with one being an antagonist and the others agonists, directly illustrate the profound impact of stereochemistry on the resulting biological effect. researchgate.net

The following table summarizes the activity of the four diastereoisomers of D-2-amino-4,5-methano-adipate at the NMDA receptor, as described in the literature. researchgate.net

| Diastereoisomer | Configuration | Activity at NMDA Receptor |

| D-CAA A | (2R,4R,5R) | Atypical Antagonist |

| D-CAA B | (2R,4S,5S) | Agonist |

| D-CAA C | (2R,4R,5S) | Agonist |

| D-CAA D | (2R,4S,5R) | Agonist |

This table is based on the findings for the D-isomers of 2-amino-4,5-methano-adipate.

Rational Design Principles for Optimizing Potency and Receptor Subtype Selectivity

The knowledge gained from SAR and SSR studies provides a foundation for the rational design of new analogues of 2-Amino-4,5-methanoadipate with improved potency and selectivity. The goal of such design is to enhance the desired therapeutic effects while minimizing off-target interactions that could lead to side effects.

Key principles in the rational design of analogues include:

Conformational Restriction: Introducing or modifying cyclic structures, such as the cyclopropyl ring, to lock the molecule in a bioactive conformation. This can increase affinity and selectivity.

Stereochemical Control: Synthesizing and testing individual stereoisomers to identify the most potent and selective enantiomer or diastereomer.

Pharmacophore Modification: Making subtle changes to the core functional groups (amino and carboxylates) or their relative positions to fine-tune interactions with the receptor. For example, the distance between the charged groups can be systematically varied to optimize binding to a specific receptor subtype.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may improve pharmacokinetic properties or reduce toxicity.

By applying these principles, medicinal chemists can systematically explore the chemical space around the 2-Amino-4,5-methanoadipate scaffold to develop new chemical entities with optimized pharmacological profiles for potential therapeutic applications.

Preclinical Neuropharmacological Research and Models

Investigations in Models of Excitotoxicity and Neuroprotection

Excitotoxicity is a pathological process in which neuronal damage and death are caused by the excessive stimulation of excitatory amino acid receptors, with the NMDA receptor playing a central role. nih.govmdpi.com Preclinical investigations into the effects of 2-Amino-4,5-methanoadipate isomers in this domain focus on their potential to either induce or prevent excitotoxic cell death.

The antagonist isomer, (2R,4R,5R)-2-Amino-4,5-methanoadipate, is hypothesized to offer neuroprotection. In preclinical models, such as primary neuronal cultures exposed to high concentrations of glutamate (B1630785) or NMDA, this isomer would be expected to reduce neuronal death. researchgate.net Further in vivo models, involving the direct intracerebral injection of excitotoxins like quinolinic acid or NMDA, would be used to assess its protective effects on brain tissue. The agonist diastereoisomers, in contrast, would be predicted to exhibit excitotoxic properties themselves or to potentiate excitotoxicity induced by other agents.

| Diastereoisomer of 2-Amino-4,5-methanoadipate | Predicted Activity at NMDA Receptor | Expected Outcome in Excitotoxicity Model |

| (2R,4R,5R) Isomer | Atypical Antagonist | Neuroprotective (Reduces neuronal death) |

| Agonist Isomer 1 | Agonist | Excitotoxic (Induces or enhances neuronal death) |

| Agonist Isomer 2 | Agonist | Excitotoxic (Induces or enhances neuronal death) |

| Agonist Isomer 3 | Agonist | Excitotoxic (Induces or enhances neuronal death) |

Characterization of Synaptic Plasticity Modulation (Long-Term Potentiation and Long-Term Depression) in Model Systems

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. nih.gov Long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening, are critically dependent on NMDA receptor activation.

The antagonist isomer of 2-Amino-4,5-methanoadipate would be investigated for its ability to block the induction of LTP. In standard electrophysiological studies using hippocampal brain slices, application of the antagonist is expected to prevent the sustained increase in synaptic strength that follows high-frequency stimulation. Conversely, the agonist isomers would be predicted to facilitate or potentially induce synaptic potentiation, although excessive activation could lead to pathological changes rather than stable plasticity. The role of these compounds in LTD is also a key area of investigation, as NMDA receptor activation is also necessary for this form of plasticity. The antagonist would be expected to block LTD induction, while the agonists' effects would depend on the specific patterns of receptor activation they produce.

| Isomer of 2-Amino-4,5-methanoadipate | Predicted Activity at NMDA Receptor | Expected Effect on Long-Term Potentiation (LTP) | Expected Effect on Long-Term Depression (LTD) |

| (2R,4R,5R) Isomer | Atypical Antagonist | Inhibition of LTP induction | Inhibition of LTD induction |

| Agonist Isomers | Agonist | Facilitation or direct induction of synaptic potentiation | Modulation of LTD induction, potentially occluding it |

Role in Cognitive Processes in Preclinical Behavioral Models (e.g., Spatial Learning)

Given the critical role of NMDA receptor-dependent synaptic plasticity in the hippocampus for cognitive functions, particularly spatial learning and memory, the isomers of 2-Amino-4,5-methanoadipate would be evaluated in relevant behavioral models. nih.gov The Morris water maze is a classic preclinical test for assessing spatial learning in rodents.

Based on extensive research with other NMDA receptor antagonists, the (2R,4R,5R) isomer is predicted to impair the acquisition of spatial memory. nih.gov Animals treated with this antagonist would likely show increased difficulty in learning the location of a hidden platform. The agonist isomers present a more complex hypothesis; while NMDA receptor activation is necessary for learning, excessive agonism can be disruptive to the precise signaling required for memory formation. Therefore, their effects on cognitive performance would be highly dependent on the experimental conditions.

Exploration in Animal Models of Neurological Pathologies (e.g., Stroke, Seizures, Depression-like Behaviors)

The divergent activities of the 2-Amino-4,5-methanoadipate isomers make them relevant for exploration in various models of neurological and psychiatric disorders where NMDA receptor function is implicated.

Stroke: In models of ischemic stroke, where excitotoxicity is a major contributor to neuronal damage, the antagonist isomer would be tested for neuroprotective effects, with the goal of reducing infarct volume and improving functional outcomes.

Seizures: Given that excessive glutamatergic transmission underlies seizure activity, the antagonist isomer is hypothesized to have anticonvulsant properties. It would be evaluated in models such as pentylenetetrazol (PTZ)-induced or kainate-induced seizures. researchgate.net Conversely, the agonist isomers might be expected to have pro-convulsant effects.

Depression-like Behaviors: The glutamatergic system, and NMDA receptors specifically, are increasingly recognized as targets for novel antidepressant therapies. The antagonist isomer would be investigated in models like the forced swim test or learned helplessness to assess for potential antidepressant-like effects.

| Neurological Pathology Model | Predicted Effect of (2R,4R,5R) Antagonist Isomer | Predicted Effect of Agonist Isomers |

| Ischemic Stroke | Neuroprotective (Reduces brain damage) | Potentially Excitotoxic (Exacerbates brain damage) |

| Seizures | Anticonvulsant (Reduces seizure severity/frequency) | Pro-convulsant (Increases seizure risk) |

| Depression-like Behaviors | Potential Antidepressant-like Effects | Unclear; potential for disrupting mood-related circuits |

In Vivo Microdialysis for Extracellular Neurochemical Monitoring in Preclinical Models

In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This method would be crucial for understanding the downstream neurochemical consequences of modulating NMDA receptors with 2-Amino-4,5-methanoadipate isomers.

For example, microdialysis probes could be implanted in the striatum or prefrontal cortex of rats to monitor changes in dopamine (B1211576) and glutamate levels following administration of the different isomers. nih.gov It would be hypothesized that the agonist isomers, by exciting glutamatergic neurons, could lead to an increase in the release of other neurotransmitters like dopamine. The antagonist isomer would be expected to attenuate such release, particularly when it is pathologically elevated. This technique provides a dynamic view of the compound's effects on neural circuits in vivo. nih.gov

Advanced Research Methodologies and Future Directions

Advanced Imaging Techniques for Receptor Localization and Functional Assessment in Preclinical Brain Slices and In Vivo

Visualizing the distribution and functional status of NMDARs in the living brain is a crucial goal for neuroscience and clinical research. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that can quantify receptor density and occupancy using radiolabeled ligands. radiologykey.com

Significant progress has been made in developing PET tracers for various NMDAR binding sites, including the ion channel pore and the allosteric GluN2B subunit site. nih.govmdpi.com However, developing effective PET radioligands for the glutamate (B1630785) binding site has been notoriously challenging. radiologykey.com Most competitive antagonists, which would include derivatives of 2-Amino-4,5-methanoadipate, possess a charged carboxylic acid group. This feature, essential for binding to the glutamate recognition site, typically results in poor blood-brain barrier penetration, preventing the tracer from reaching its target in the brain. radiologykey.commdpi.com

Despite these hurdles, the development of a glutamate-site PET tracer remains a high-priority objective. Such a tool would allow for direct visualization of target engagement by new therapeutic drugs and could provide invaluable information on receptor density changes in neurological disorders like Alzheimer's disease, epilepsy, or schizophrenia. ucl.ac.ukmdpi.com Future efforts may focus on modifying the 2-Amino-4,5-methanoadipate scaffold to improve its pharmacokinetic properties without sacrificing its affinity for the NMDAR glutamate site, potentially through prodrug strategies or by identifying novel chemical modifications that mask the charge while preserving the binding conformation.

Development of Next-Generation Pharmacological Tools and Probes from the 2-Amino-4,5-methanoadipate Scaffold

The rigid, conformationally constrained structure of 2-Amino-4,5-methanoadipate makes it an ideal chemical scaffold for developing next-generation pharmacological tools. The hypothesis that different glutamate receptor subtypes are selectively activated by specific conformations of glutamate has been a major driver in the field. acs.org By "freezing" the flexible glutamate molecule into a specific shape using a cyclopropane (B1198618) ring, chemists can create analogs with high selectivity for a particular receptor subtype. beilstein-journals.orgunl.pt

The synthesis of various cyclopropane-containing glutamate analogs has demonstrated that subtle stereochemical changes can dramatically alter receptor affinity and efficacy, effectively acting as an "agonist/antagonist" switch. researchgate.net For example, studies on 2-(carboxycyclopropyl)glycines (CCGs), which share the core cyclopropane structure, revealed that different isomers selectively target mGluRs or NMDARs. acs.orgunl.pt This highlights the principle that the extended conformation of glutamate is preferred by metabotropic receptors, while a more folded conformation is required for activity at ionotropic NMDA receptors. unl.pt

The development of new probes from this scaffold involves synthesizing a library of derivatives and systematically testing their activity. This approach has led to the identification of highly potent and selective ligands for various glutamate receptors. marquette.edudoi.org

Table 1: Structure-Activity Relationship of Representative Cyclopropane-Containing Glutamate Analogs

| Compound Class | Representative Analog | Key Structural Feature | Primary Receptor Target | Observed Activity | Reference |

| Carboxycyclopropyl Glycines (CCGs) | L-CCG-I | trans-cyclopropane, extended conformation | Group II mGluRs | Selective Agonist | doi.org |

| Carboxycyclopropyl Glycines (CCGs) | L-CCG-IV | cis-cyclopropane, folded conformation | NMDA Receptors | Potent Agonist | acs.orgunl.pt |

| Phenyl-substituted CCGs | (1S,2S,3R,4S)-2-amino-2-(3,4-dichloro-phenyl)methyl-4-carboxy-cyclopropyl)acetic acid | Phenyl substitution on cyclopropane ring | mGluR2/3 | Antagonist | researchgate.net |

| Azaspiro[2.3]hexanes | 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane | Spirocyclic azetidine-cyclopropane fusion | Glutamate Receptors | Potential Ligand / Building Block | beilstein-journals.org |

Future work in this area will focus on further refining the 2-Amino-4,5-methanoadipate scaffold to create tools with even greater subtype selectivity, including for specific NMDAR subunit compositions (e.g., GluN2A vs. GluN2B). These next-generation probes are essential for dissecting the precise roles of these receptor subtypes in synaptic plasticity and disease.

Interdisciplinary Approaches for Comprehensive Understanding of Glutamatergic Systems

A complete understanding of the role of 2-Amino-4,5-methanoadipate and the glutamatergic system requires the integration of knowledge from multiple scientific disciplines. nih.govnih.gov Pharmacological data obtained from novel chemical probes are increasingly being used in conjunction with computational and systems-level analyses.

Computational Modeling: Molecular docking and simulation studies are powerful interdisciplinary tools. By using the known crystal structures of NMDARs, researchers can model how conformationally constrained antagonists like 2-Amino-4,5-methanoadipate fit into the glutamate binding pocket. biorxiv.orgfrontiersin.org These computational models help explain observed structure-activity relationships and can predict the binding affinity of novel, yet-to-be-synthesized derivatives. frontiersin.orgnih.gov This in silico screening accelerates the discovery of more potent and selective ligands by prioritizing the most promising candidates for chemical synthesis and biological testing.

Systems Biology: At a higher level, systems biology approaches aim to understand how molecular interactions give rise to complex circuit and behavioral phenomena. taylorfrancis.combiorxiv.org Data on how a selective antagonist modifies synaptic currents in a specific brain region can be incorporated into large-scale models of neural networks. This allows researchers to simulate how blocking a particular NMDAR subtype might alter information processing, network oscillations, or synaptic plasticity across an entire brain system, such as the hippocampus or prefrontal cortex. frontiersin.org This holistic view is critical for linking the molecular action of a compound to its ultimate effects on cognition and behavior.

By combining the precision of molecular pharmacology, the predictive power of computational chemistry, and the integrative scope of systems biology, the scientific community can build a comprehensive, multi-scale understanding of the glutamatergic system and identify new therapeutic strategies for a host of neurological and psychiatric disorders. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.